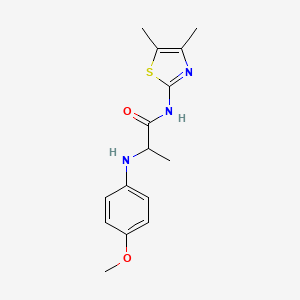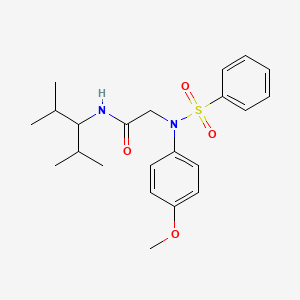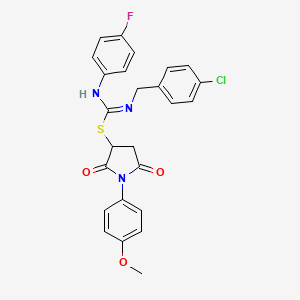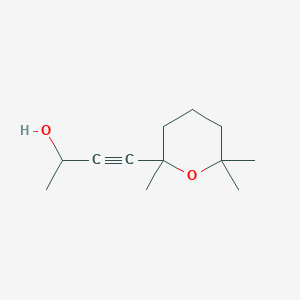![molecular formula C18H18N4O2 B5235518 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide, commonly known as VUF-8430, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. VUF-8430 is a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release and cognitive function.
科学的研究の応用
VUF-8430 has been used extensively in scientific research due to its selectivity for the H3 receptor. The H3 receptor is widely expressed in the central nervous system and is involved in the regulation of neurotransmitter release, including dopamine, serotonin, and acetylcholine. As a selective antagonist of the H3 receptor, VUF-8430 has been used to study the role of the H3 receptor in cognition, sleep-wake cycles, and other physiological processes.
作用機序
VUF-8430 acts as a selective antagonist of the H3 receptor, which is a G protein-coupled receptor. The H3 receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking the H3 receptor, VUF-8430 increases the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to enhanced cognitive function and improved sleep-wake cycles.
Biochemical and Physiological Effects:
VUF-8430 has been shown to have several biochemical and physiological effects, including increased dopamine, serotonin, and acetylcholine release in the brain. This increased neurotransmitter release has been linked to improved cognitive function, enhanced memory, and improved sleep-wake cycles. VUF-8430 has also been shown to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using VUF-8430 in lab experiments is its selectivity for the H3 receptor. This selectivity allows researchers to study the specific effects of blocking the H3 receptor without affecting other neurotransmitter systems. However, one limitation of using VUF-8430 is its relatively low potency compared to other H3 receptor antagonists. This may limit its effectiveness in certain experiments and may require higher concentrations of VUF-8430 to achieve the desired effects.
将来の方向性
There are several future directions for the use of VUF-8430 in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. VUF-8430 has been shown to have anti-inflammatory properties, which may be useful in reducing the neuroinflammation associated with these diseases. Additionally, VUF-8430 may have potential applications in the treatment of sleep disorders and cognitive impairments. Further research is needed to fully understand the potential applications of VUF-8430 in these areas.
合成法
The synthesis of VUF-8430 involves the reaction of 2-(1H-imidazol-1-yl)pyridine with 3-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure VUF-8430. This synthesis method has been successfully replicated by several research groups, and the resulting compound has been shown to be highly pure and stable.
特性
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(8-12-24-16-6-2-1-3-7-16)21-13-15-5-4-9-20-18(15)22-11-10-19-14-22/h1-7,9-11,14H,8,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAXFFXSDITHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)

![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)
